molecular formula C11H9NO2 B1340588 4-(Pyridin-2-yloxy)phenol CAS No. 68464-71-1

4-(Pyridin-2-yloxy)phenol

Cat. No.: B1340588
CAS No.: 68464-71-1
M. Wt: 187.19 g/mol
InChI Key: RBICIHOONDLHDZ-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)phenol: is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.194 g/mol It consists of a phenol group substituted with a pyridin-2-yloxy group at the para position

Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biomolecules, leading to changes in their function or activity.

Biochemical Pathways

Phenolic compounds like this one are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways .

Result of Action

Related compounds have been shown to exhibit anti-fibrotic activities , suggesting that 4-(Pyridin-2-yloxy)phenol may have similar effects.

Biochemical Analysis

Biochemical Properties

4-(Pyridin-2-yloxy)phenol plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known to interact with proteins through covalent and non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can alter the structure and properties of proteins, leading to changes in their functional activities . For instance, this compound can form complexes with enzymes, affecting their catalytic activities and stability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the redox balance within cells, thereby influencing the activity of transcription factors and enzymes involved in cellular metabolism . Additionally, this compound may impact cell proliferation and apoptosis by modulating signaling pathways such as the MAPK and PI3K/Akt pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activities . The compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cellular stress responses, metabolism, and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of oxidative stress and inflammation . The specific temporal dynamics of these effects can vary depending on the experimental conditions and the biological system being studied .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity . Therefore, careful dosage optimization is crucial when using this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phenolic compound metabolism. The compound can be metabolized by enzymes such as phenylalanine ammonia lyase, which is involved in the phenylpropanoid pathway . This pathway connects primary metabolism to secondary metabolism and plays a crucial role in the biosynthesis of complex phenolic compounds . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments . For example, the compound may be transported into the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism . These interactions can influence the compound’s activity and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Pyridin-2-yloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of pyridin-2-ol with a phenol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Pyridin-2-yloxy)phenol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Pyridin-2-yloxy)phenol is unique due to the presence of both a phenolic group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research .

Properties

IUPAC Name

4-pyridin-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBICIHOONDLHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562627
Record name 4-[(Pyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68464-71-1
Record name 4-[(Pyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following Scheme I: To a 100 mL round-bottomed flask equipped with condenser and N2 inlet were added 3.1 g (50.2 mmol) boric acid, 10 mL tetrahydrofuran, 2.3 mL (20 mmol) 30% hydrogen peroxide, and 1 mL concentrated sulfuric acid. To the reaction was added a solution of 2.0 g (10 mmol) 4-(pyridin-2-yloxy)-benzaldehyde in 10 mL tetrahydrofuran dropwise over 5 minutes. The reaction was stirred 3 hr at 60° C., cooled, filtered, and the filtrate neutralized with saturated aqueous sodium bicarbonate solution. The mixture was extracted into 2× ethyl acetate, and the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was chromatographed on silica gel using hexane/ethyl acetate as eluant to afford 180 mg (9.6%) of the product as a solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
9.6%

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